molecular formula C7H6BF3KNO2 B15299048 Potassium trifluoro(5-(methoxycarbonyl)pyridin-3-yl)borate

Potassium trifluoro(5-(methoxycarbonyl)pyridin-3-yl)borate

Cat. No.: B15299048
M. Wt: 243.03 g/mol
InChI Key: HEZLTBOEWAMSPN-UHFFFAOYSA-N
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Description

Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide typically involves the reaction of 5-(methoxycarbonyl)pyridin-3-ylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[5-(methoxycarbonyl)pyridin-3-yl]boranuide is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of heterocyclic compounds and in biological labeling .

Properties

Molecular Formula

C7H6BF3KNO2

Molecular Weight

243.03 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxycarbonylpyridin-3-yl)boranuide

InChI

InChI=1S/C7H6BF3NO2.K/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h2-4H,1H3;/q-1;+1

InChI Key

HEZLTBOEWAMSPN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CN=C1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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